N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Description
The compound N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide features a 1,3-thiazole core substituted at the 2-position with a 2,2-dimethylpropanamide group and at the 4-position with a carbamoylmethyl linker attached to a 3,4-dimethylphenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazol-2-yl benzamides and acetamides) exhibit anti-inflammatory and cytotoxic properties .
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-7-13(8-12(11)2)19-15(22)9-14-10-24-17(20-14)21-16(23)18(3,4)5/h6-8,10H,9H2,1-5H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWRUBGLHKJQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it influences. Without specific information on these aspects for this compound, it’s challenging to describe the exact molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets.
Biological Activity
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a complex organic compound belonging to the thiazole derivative class. Its unique structure includes a thiazole ring and a dimethylphenyl group, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula : C_{15}H_{20}N_{2}O_{2}S
IUPAC Name : this compound
The compound features a thiazole ring, which is known for its role in various biological processes. The presence of the dimethylphenyl group enhances its interaction with biological targets.
Enzyme Interactions
This compound has been shown to interact with several enzymes involved in critical biochemical pathways. Notably:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting enzymes involved in bacterial lipid biosynthesis. This inhibition disrupts bacterial cell membrane integrity, leading to cell death.
- Cell Signaling Modulation : It influences key signaling pathways associated with cell proliferation and apoptosis. For instance, studies indicate that the compound can downregulate the expression of oncogenes in cancer cells, thereby reducing tumor growth .
Cellular Effects
The compound's effects on cellular processes are profound:
- Gene Expression : It modulates gene expression related to stress response and apoptosis. This modulation can lead to altered cellular responses under pathological conditions .
- Metabolic Pathways : The compound has been observed to affect metabolic pathways by altering the activity of metabolic enzymes, which may contribute to its therapeutic potential against metabolic disorders.
The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules:
- Enzyme Inhibition : The compound binds to active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in its antimicrobial action .
- Receptor Interaction : It may also interact with cellular receptors involved in signal transduction pathways, leading to downstream effects on cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that at concentrations as low as 50 μM, the compound significantly inhibited bacterial growth in vitro by disrupting lipid biosynthesis pathways .
- Cancer Cell Studies : In vitro experiments showed that treatment with this compound resulted in a 50% reduction in tumor cell viability over 48 hours due to apoptosis induction and cell cycle arrest at the G1 phase .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Phenyl-1,3-thiazol-2-yl) Benzamides (e.g., 5c, 5n)
- Structure : Thiazole core with benzamide substituents (e.g., 4-chlorobenzamide in 5c).
- Activity : Compound 5c (4-chloro substitution) and 5n (3-trifluoromethyl substitution) demonstrated potent anti-inflammatory activity via carrageenan-induced rat paw edema assays, with improved potency over standard drugs .
- Comparison : The target compound’s 3,4-dimethylphenyl group may enhance steric fit in hydrophobic binding pockets compared to 5c’s smaller chloro substituent. However, the absence of electron-withdrawing groups (e.g., CF₃ in 5n) may reduce electrophilic interactions .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Acetamide-linked dichlorophenyl group on thiazole.
N-(5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl)-2,2-dimethylpropanamide (8g)
- Structure : Pyridine-thiazole hybrid with a 2,2-dimethylpropanamide group and piperazine-linked difluorobenzoyl moiety.
- Synthesis : Prepared via carbodiimide-mediated coupling (24% yield) .
- Comparison : The shared 2,2-dimethylpropanamide group suggests similar metabolic stability, but 8g’s piperazine-carboxylate system may enhance solubility compared to the target compound’s carbamoylmethyl linker .
Pharmacological and Physicochemical Properties
*Calculated based on structural formula.
Key Observations:
- Synthetic Accessibility : Carbodiimide-mediated amide coupling (as in ) is a common method for such compounds, but yields vary widely (24–70%) depending on substituent complexity .
Mechanistic and Functional Insights
- Anti-inflammatory Potential: Analog 5c inhibits cyclooxygenase (COX) via hydrophobic interactions with the active site, a mechanism likely shared by the target compound due to its bulky substituents .
- Cytotoxicity : Thiazole-acetamides (e.g., ’s tubulysin analogs) disrupt microtubule assembly, suggesting the target compound’s thiazole core may confer similar properties if modified with appropriate payloads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
